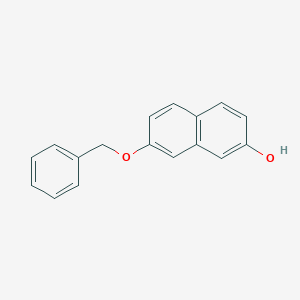

7-(Benzyloxy)-2-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-phenylmethoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-11,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBCQJKOYUSQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=CC(=C3)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377154 | |

| Record name | 7-(Benzyloxy)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118495-07-1 | |

| Record name | 7-(Benzyloxy)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(Benzyloxy)-2-naphthol chemical properties and structure

An In-depth Technical Guide to 7-(Benzyloxy)-2-naphthol: Synthesis, Properties, and Applications

Executive Summary

This compound is a key organic intermediate characterized by a naphthalene core functionalized with both a hydroxyl group and a benzyloxy ether. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. The hydroxyl group provides a reactive site for various transformations, while the benzyloxy group acts as a stable, yet readily cleavable, protecting group. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, spectral characterization, and its applications as a versatile building block in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₇H₁₄O₂, consists of a naphthalen-2-ol backbone where the hydrogen of the hydroxyl group at position 7 has been substituted with a benzyl group via an ether linkage.[1][2] This structure imparts a combination of rigidity from the fused aromatic rings and conformational flexibility from the benzylic ether group. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 118495-07-1 | [1][3][4][5] |

| Molecular Formula | C₁₇H₁₄O₂ | [1][3][4][6] |

| Molecular Weight | 250.29 g/mol | [1][3][5] |

| Melting Point | 151-152 °C | [1] |

| Appearance | White to light yellow powder | [7] |

| InChI Key | UNBCQJKOYUSQAW-UHFFFAOYSA-N | [6] |

| SMILES | Oc1cc2c(cc1)ccc(c2)OCc1ccccc1 | [6] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through a regioselective Williamson ether synthesis, starting from 2,7-Dihydroxynaphthalene and benzyl chloride.[1]

Causality of Experimental Design

The choice of reagents and conditions is critical for achieving high yield and purity. 2,7-Dihydroxynaphthalene possesses two phenolic hydroxyl groups at positions 2 and 7, which have different acidities. The reaction must be controlled to favor mono-benzylation at the desired position.

-

Base Selection : A mild base, such as potassium carbonate (K₂CO₃), is employed. Its role is to deprotonate one of the hydroxyl groups to form a more nucleophilic phenoxide. A strong base like sodium hydride might lead to double alkylation or other side reactions. The use of a slight molar excess of the diol relative to the benzylating agent can also help minimize the formation of the dialkylated product.

-

Solvent Choice : A polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and the intermediate salt while not participating in the reaction, thus facilitating the Sₙ2 substitution mechanism.

-

Regioselectivity : The hydroxyl group at the C-2 position is generally more acidic than the one at C-7 due to the electronic effects of the fused ring system. However, selective benzylation at the C-7 position can be achieved under carefully controlled conditions, often exploiting subtle differences in reactivity or through purification of the resulting isomeric mixture. For the purpose of this guide, we describe the general synthesis which may produce a mixture that requires separation.

Experimental Protocol: Synthesis of this compound

This protocol outlines a self-validating system for the synthesis, where progress can be monitored and the product's identity confirmed.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,7-dihydroxynaphthalene (1.0 eq), potassium carbonate (1.5 eq), and a suitable volume of anhydrous acetone.

-

Reagent Addition : Stir the suspension at room temperature for 30 minutes. Slowly add benzyl chloride (0.95 eq) to the mixture via a dropping funnel. The sub-stoichiometric amount of benzyl chloride is used to minimize the formation of the di-benzylated byproduct.

-

Reaction Execution : Heat the mixture to reflux and maintain it for 12-24 hours.

-

Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The disappearance of the starting material and the appearance of new spots (mono- and di-benzylated products) indicate reaction progression.

-

Work-up : After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Dissolve the crude residue in a suitable solvent like dichloromethane and wash with water to remove any remaining salts or DMF (if used). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product is purified by column chromatography on silica gel to separate the desired this compound from the starting material, the isomeric product, and the di-substituted byproduct.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis of this compound.

Spectral Characterization

Confirming the identity and purity of the synthesized this compound is paramount. Standard spectroscopic methods are employed for this purpose.

-

Mass Spectrometry (MS) : Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺ or [M+H]⁺ at m/z 250.29.[6] A characteristic fragmentation pattern involves the cleavage of the benzylic ether bond, giving a prominent peak at m/z 91 for the benzyl cation ([C₇H₇]⁺).

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides a clear fingerprint of the molecule. Expected signals include:

-

A singlet around 5.1-5.2 ppm for the two benzylic protons (-O-CH₂-Ph).

-

A multiplet between 7.3-7.5 ppm for the five protons of the phenyl ring.

-

A series of doublets and multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the six protons on the naphthalene core.

-

A singlet for the hydroxyl proton (-OH), whose chemical shift is variable and depends on concentration and solvent.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum should show 17 distinct carbon signals, confirming the molecular formula. Key signals include the benzylic carbon (~70 ppm), the carbons of the phenyl ring (127-137 ppm), and the ten carbons of the naphthalene ring, including two oxygen-bearing carbons at lower field.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its distinct reactive sites.

-

The Phenolic Hydroxyl Group : The -OH group at the C-2 position is nucleophilic and can undergo further O-alkylation, acylation, or serve as the key functional group in multicomponent reactions. For instance, it is a suitable substrate for the Betti reaction, a one-pot condensation with an aldehyde and an amine to form aminobenzylnaphthols, a class of compounds with significant interest in medicinal chemistry for their potential anticancer activities.[8][9]

-

The Naphthalene Ring : The electron-rich naphthalene core is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the activating hydroxyl and benzyloxy groups.

-

The Benzyloxy Protecting Group : The benzyl ether is stable under a wide range of reaction conditions but can be selectively cleaved when needed. The most common method for deprotection is catalytic hydrogenolysis (H₂/Pd-C), which regenerates the hydroxyl group at C-7, yielding 2,7-dihydroxynaphthalene. This deprotection strategy is fundamental in multi-step syntheses where the C-7 hydroxyl needs to be revealed at a later stage.

Applications in Medicinal Chemistry and Drug Development

The naphthol scaffold is a privileged structure in drug discovery, appearing in numerous bioactive compounds.[10] this compound serves as an important intermediate for accessing derivatives with therapeutic potential.

-

Anticancer Agents : Naphthol derivatives, including aminobenzylnaphthols and naphthoquinones, have shown potent cytotoxic activity against various cancer cell lines.[8][11] The ability to functionalize the this compound core allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

-

S1P1 Receptor Agonists : The structurally related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been developed as potent sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists, which are targets for treating autoimmune diseases like multiple sclerosis.[12] This highlights the value of the benzyloxynaphthyl motif in designing modulators for G-protein coupled receptors.

-

Antibacterial and Antifungal Agents : The incorporation of the naphthol moiety into larger heterocyclic systems, such as triazoles, has yielded compounds with significant antibacterial and antifungal properties.[10][13]

Conclusion

This compound is more than a simple chemical compound; it is a versatile and strategic platform for synthetic chemistry. Its well-defined structure, predictable reactivity, and the dual functionality offered by the hydroxyl and protected benzyloxy groups provide chemists with a reliable tool for constructing complex molecular architectures. For researchers in drug development, it represents a valuable starting point for libraries of novel compounds targeting a range of diseases, from cancer to autoimmune disorders. The robust synthesis and clear characterization profile underscore its importance as a foundational building block in modern organic and medicinal chemistry.

References

- 1. This compound | 118495-07-1 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. This compound,(CAS# 118495-07-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. This compound | 118495-07-1 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fcs.wum.edu.pk [fcs.wum.edu.pk]

Introduction: Unveiling the Potential of a Versatile Naphthol Derivative

An In-depth Technical Guide to the Physicochemical Properties of 7-(Benzyloxy)-2-naphthol

Prepared by: Gemini, Senior Application Scientist

This compound is a polycyclic aromatic compound featuring a naphthalene scaffold, a structure of significant interest in medicinal chemistry and materials science.[1] The molecule is characterized by a hydroxyl group at the 2-position and a benzyloxy substituent at the 7-position. This unique arrangement of functional groups—a nucleophilic phenol and a bulky, lipophilic benzyl ether—imparts a distinct set of physicochemical properties that make it a valuable intermediate in organic synthesis.[2][3] Its structural motifs are found in various biologically active molecules, suggesting its potential as a precursor for novel therapeutic agents and functional materials.[4][5][6] This guide provides a comprehensive analysis of its core physicochemical properties, outlines protocols for its characterization, and discusses the implications of these properties for researchers in drug discovery and chemical synthesis.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction design, and purification.

| Property | Value | Source(s) |

| Chemical Name | This compound | [7][8][9][10][11] |

| Synonyms | 7-(Benzyloxy)naphthalen-2-ol, 7-Phenylmethoxynaphthalen-2-ol | [7][9] |

| CAS Number | 118495-07-1 | [8][10][11] |

| Molecular Formula | C₁₇H₁₄O₂ | [7][8][10] |

| Molecular Weight | 250.29 g/mol | [10][11] |

| Exact Mass | 250.09938 g/mol | [7] |

| Appearance | Crystalline Solid | Inferred from related compounds |

| Melting Point | Data not available in search results; requires experimental determination. | |

| Boiling Point | Data not available in search results; likely high due to molecular weight. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., CHCl₃, ethers, alcohols) and poorly soluble in water. | Inferred from structure |

Structural and Spectroscopic Profile: The Molecular Fingerprint

The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. The interplay between the naphthalene core, the phenolic hydroxyl group, and the benzyloxy substituent creates a unique spectral signature.

Causality Behind the Spectrum:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. The aromatic region (typically 6.8-8.0 ppm) will be complex, showing distinct signals for the protons on both the naphthalene and benzyl rings. Key diagnostic signals include a singlet for the benzylic methylene protons (-CH₂-) around 5.0-5.2 ppm and a singlet for the phenolic hydroxyl proton (-OH), whose chemical shift is concentration-dependent.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the hydroxyl group.[12] Sharp peaks in the 1500-1600 cm⁻¹ range correspond to C=C stretching within the aromatic rings, while C-O stretching vibrations for the ether and phenol functionalities will appear in the 1000-1300 cm⁻¹ region.[13]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (approximately 250.1).[7]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound | VSNCHEM [vsnchem.com]

- 9. parchem.com [parchem.com]

- 10. This compound | 118495-07-1 [chemicalbook.com]

- 11. sinfoobiotech.com [sinfoobiotech.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 7-(Benzyloxy)-2-naphthol

<_Step_2>

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-(Benzyloxy)-2-naphthol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus is on the selective mono-benzylation of 2,7-dihydroxynaphthalene via the Williamson ether synthesis. This document delves into the mechanistic underpinnings of this transformation, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that influence reaction outcomes, including selectivity and yield. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of this compound

Naphthol derivatives are a cornerstone in medicinal chemistry and materials science.[1] Specifically, this compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing a free hydroxyl group and a protected benzyloxy moiety, allows for sequential chemical modifications, making it an ideal precursor for creating diverse molecular architectures. The strategic placement of the benzyloxy group at the 7-position influences the electronic and steric properties of the naphthol core, which can be pivotal for the biological activity or material properties of the final product.

The synthesis of this compound primarily relies on the selective protection of one of the two hydroxyl groups of 2,7-dihydroxynaphthalene.[2] Achieving mono-substitution in symmetrical diols can be challenging, often leading to a mixture of mono-substituted, di-substituted, and unreacted starting material. This guide will focus on a robust and widely adopted method, the Williamson ether synthesis, which allows for a high degree of control over the reaction to favor the desired mono-benzylated product.

The Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers from an alkoxide and an organohalide.[3][4] In the context of synthesizing this compound, the reaction involves the deprotonation of one of the hydroxyl groups of 2,7-dihydroxynaphthalene to form a naphthoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide or benzyl chloride.[5][6] This process follows an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6]

Mechanistic Insights

The reaction proceeds in two key steps:

-

Deprotonation: A base is used to abstract a proton from one of the hydroxyl groups of 2,7-dihydroxynaphthalene, forming a naphthoxide anion. The choice of base is critical for achieving selective mono-benzylation. A moderately weak base, such as potassium carbonate (K2CO3), is often preferred over strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) to control the extent of deprotonation and minimize the formation of the di-substituted product.[3][7][8]

-

Nucleophilic Attack: The resulting naphthoxide ion, a potent nucleophile, attacks the benzyl halide in an SN2 fashion.[5][6] The reaction rate is influenced by the nature of the leaving group on the benzyl halide (Br > Cl) and the solvent used. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed as they can solvate the cation of the base, leaving the naphthoxide anion more available for nucleophilic attack.[4]

A potential side reaction is C-alkylation, where the benzyl group attaches to a carbon atom of the naphthalene ring instead of the oxygen atom.[9] However, under the conditions typically employed for O-alkylation, this is usually a minor pathway.[9]

Visualizing the Reaction Mechanism

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Weight | Quantity (molar eq.) | Notes |

| 2,7-Dihydroxynaphthalene | 160.17 g/mol | 1.0 | Starting material |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 g/mol | 1.5 | Base |

| Benzyl Bromide | 171.04 g/mol | 1.1 | Alkylating agent |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | Solvent |

| Ethyl Acetate | - | - | Extraction solvent |

| Brine (saturated NaCl solution) | - | - | Washing agent |

| Sodium Sulfate (Na₂SO₄), anhydrous | - | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dihydroxynaphthalene (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). The amount of solvent should be sufficient to dissolve the starting material and allow for efficient stirring.

-

Addition of Benzyl Bromide: While stirring the mixture, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the reaction mixture).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

Visualizing the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Causality Behind Experimental Choices

-

Choice of Base (Potassium Carbonate): The use of a relatively mild base like K₂CO₃ is a key aspect of achieving selective mono-alkylation.[8][11] Stronger bases would lead to a higher concentration of the di-anion of 2,7-dihydroxynaphthalene, significantly increasing the formation of the di-benzylated byproduct. Potassium carbonate provides a sufficient concentration of the mono-naphthoxide for the reaction to proceed at a reasonable rate without excessive di-alkylation.[3][7]

-

Choice of Solvent (DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions.[4] It effectively solvates the potassium cation, which increases the nucleophilicity of the naphthoxide anion. Furthermore, its high boiling point allows the reaction to be conducted at elevated temperatures, which can increase the reaction rate.

-

Molar Equivalents: Using a slight excess of benzyl bromide (1.1 eq.) helps to ensure complete consumption of the mono-deprotonated starting material. However, a large excess should be avoided as it can increase the likelihood of di-alkylation. The use of 1.5 equivalents of potassium carbonate ensures that there is enough base to drive the initial deprotonation and neutralize the HBr formed during the reaction.

-

Temperature Control: Heating the reaction to 70-80 °C provides the necessary activation energy for the SN2 reaction to occur at a practical rate. Higher temperatures could lead to increased side reactions, including potential C-alkylation or decomposition of the reagents.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and scalable method. By carefully selecting the base, solvent, and reaction conditions, a high yield of the desired mono-benzylated product can be achieved. This in-depth guide provides the necessary theoretical background and practical steps for researchers to successfully perform this important transformation in a laboratory setting. The principles outlined here can also be adapted for the synthesis of other selectively protected naphthol derivatives.

References

- 1. Exposome-Explorer - 2-Hydroxynaphthalene (Compound) [exposome-explorer.iarc.fr]

- 2. scbt.com [scbt.com]

- 3. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. brainly.com [brainly.com]

- 7. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 10. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]

- 11. reddit.com [reddit.com]

A Comprehensive Technical Guide to 7-(Benzyloxy)-2-naphthol: Synthesis, Identification, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 7-(Benzyloxy)-2-naphthol, a Key Synthetic Intermediate

This compound, a substituted naphthol derivative, is a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring a benzyloxy group on the naphthalene core, offers a versatile scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of this compound, covering its definitive identification, a detailed synthesis protocol, purification techniques, and its applications in the realm of drug discovery.

The Chemical Abstracts Service (CAS) has assigned the number 118495-07-1 to this compound. An alternative CAS number, 41826-00-0, is also associated with this compound in some databases[1][2].

Physicochemical and Spectroscopic Identification

Accurate identification of this compound is paramount for its effective use in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 118495-07-1 | [1][3][4] |

| Alternate CAS | 41826-00-0 | [2] |

| Molecular Formula | C₁₇H₁₄O₂ | [4] |

| Molecular Weight | 250.29 g/mol | [4] |

Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the naphthalene ring system, the benzyloxy group, and the hydroxyl proton. Based on the analysis of structurally similar compounds, the following chemical shifts (δ) and coupling patterns can be predicted[1][3]:

-

Naphthalene Protons (6H): Multiple signals in the aromatic region (approximately δ 7.0-7.8 ppm). The specific splitting patterns (doublets, triplets, and multiplets) will depend on the coupling between adjacent protons on the naphthalene core.

-

Benzyl Protons (5H): A multiplet in the aromatic region (approximately δ 7.3-7.5 ppm) corresponding to the protons of the phenyl ring.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 5.1 ppm, integrating to two protons, is characteristic of the benzylic methylene group.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all 17 carbon atoms in the molecule. Key predicted resonances include[1][3]:

-

Naphthalene Carbons: Multiple signals in the aromatic region (approximately δ 105-155 ppm).

-

Benzyl Carbons: Signals for the phenyl ring carbons will appear in the aromatic region (approximately δ 127-137 ppm).

-

Methylene Carbon (-CH₂-): A signal at approximately δ 70 ppm is expected for the benzylic methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include[5]:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the methylene group.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Phenol): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum (GC-MS) is available and shows a molecular ion peak (M⁺) corresponding to its molecular weight[4]. The fragmentation pattern would likely involve the loss of the benzyl group or other characteristic fragments of the naphthol core.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers[6][7]. This procedure involves the selective benzylation of one of the hydroxyl groups of 2,7-dihydroxynaphthalene. The selectivity is achieved by using a stoichiometric amount of the base and benzylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for the synthesis of similar benzyloxy-substituted naphthalene derivatives[1].

Materials:

-

2,7-Dihydroxynaphthalene

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,7-dihydroxynaphthalene (1.0 eq) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.1 eq) to the solution.

-

Addition of Benzylating Agent: Slowly add benzyl bromide (1.0 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is crucial to prevent the hydrolysis of benzyl bromide and to ensure the efficiency of the nucleophilic substitution reaction.

-

Base: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile. Using a slight excess ensures complete deprotonation of one hydroxyl group.

-

Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the cation of the base, leaving the anion more nucleophilic.

-

Temperature: Heating the reaction facilitates the rate of the Sₙ2 reaction.

Purification: Obtaining High-Purity this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification is essential to obtain this compound of high purity suitable for subsequent applications.

Experimental Protocol: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization[8][9][10].

Solvent Selection:

A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For naphthol derivatives, common recrystallization solvents include ethanol, methanol, toluene, or mixtures of solvents such as ethyl acetate/hexane or dichloromethane/hexane[8]. A solvent screening should be performed on a small scale to identify the optimal solvent or solvent system.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Self-Validating System: The purity of the recrystallized product should be confirmed by measuring its melting point and comparing it to the literature value, as well as by re-running spectroscopic analyses (NMR, IR, MS). A sharp melting point close to the literature value is indicative of high purity.

Applications in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities[11]. This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

A significant application of this compound is in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists[12]. S1P1 modulators are a class of drugs used in the treatment of autoimmune diseases such as multiple sclerosis. The benzyloxy group in this compound can be a crucial part of the pharmacophore or serve as a protecting group that is later modified to introduce other functionalities.

Furthermore, amidoalkyl naphthols, which can be synthesized from naphthol derivatives, have shown a broad spectrum of biological activities, including antiviral, antibacterial, and antifungal properties[13]. The structural motif of this compound makes it a suitable starting material for the synthesis of a library of such bioactive compounds for screening in drug discovery programs.

Safety and Handling

Potential Hazards:

-

Harmful if swallowed or inhaled.

-

Causes skin and eye irritation.

-

May cause an allergic skin reaction.

-

Very toxic to aquatic life.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. rsc.org [rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. francis-press.com [francis-press.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. researchgate.net [researchgate.net]

- 11. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. sds.metasci.ca [sds.metasci.ca]

reactivity and stability of 7-(Benzyloxy)-2-naphthol

An In-Depth Technical Guide to the Reactivity and Stability of 7-(Benzyloxy)-2-naphthol

Abstract

This compound is a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a reactive naphthol hydroxyl group, an electron-rich naphthalene core, and a cleavable benzyloxy protecting group, endows it with a versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical behavior, stability considerations, and key synthetic transformations. We delve into the causality behind its reactivity, offering field-proven protocols for its modification and handling. This document is intended to serve as a practical and authoritative resource for scientists leveraging this scaffold in complex synthetic endeavors and drug discovery programs.

Physicochemical and Structural Overview

This compound is a solid organic compound whose utility stems from the distinct functionalities integrated into its naphthalene framework. Understanding its fundamental properties is the first step in predicting its behavior in a reaction environment.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 7-benzyloxynaphthalen-2-ol, 7-phenylmethoxy-2-naphthalenol | [1][3] |

| CAS Number | 118495-07-1, 41826-00-0 | [2][3][4] |

| Molecular Formula | C₁₇H₁₄O₂ | [1][2] |

| Molecular Weight | 250.29 g/mol | [2] |

| Appearance | White to light yellow powder or leaflets | [5][6] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, DMF, and ether. | [5] |

Core Reactivity Analysis: A Tale of Three Moieties

The reactivity of this compound is not monolithic; it is a composite of the behaviors of its three primary structural components: the naphthol hydroxyl group, the naphthalene ring system, and the benzyloxy ether.

References

A-Technical Guide to the Synthetic Derivatives of 7-(Benzyloxy)-2-naphthol

Abstract

7-(Benzyloxy)-2-naphthol is a versatile aromatic scaffold possessing two key reactive sites: a nucleophilic hydroxyl group and an electron-rich naphthalene core. The strategic placement of the benzyl ether acts as a robust protecting group, allowing for selective chemical transformations. This guide provides an in-depth exploration of the potential derivatives of this compound, detailing the underlying chemical principles, step-by-step synthetic protocols, and potential applications, particularly in the fields of medicinal chemistry and materials science. We will examine derivatization at the hydroxyl position, electrophilic substitution on the aromatic system, and advanced cross-coupling strategies, offering researchers a comprehensive playbook for leveraging this valuable starting material.

Introduction: The Strategic Value of this compound

The naphthalene ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This compound, specifically, serves as an advanced intermediate. The benzyl group at the 7-position provides crucial protection for the hydroxyl functionality, preventing unwanted side reactions during the modification of other parts of the molecule. This protecting group can be reliably cleaved under various conditions, such as catalytic hydrogenolysis, to reveal the free hydroxyl group for further derivatization.[4][5] The primary sites for derivatization are the phenolic hydroxyl group at the 2-position and the electron-rich positions on the naphthalene core.

Analysis of Reactive Sites and Derivatization Potential

The synthetic utility of this compound stems from its distinct reactive zones. Understanding the electronic and steric properties of these sites is fundamental to designing successful synthetic strategies.

-

The Phenolic Hydroxyl Group (C2-OH): This is the most reactive site for nucleophilic attack. The acidic proton can be readily removed by a base to form a highly nucleophilic naphthoxide anion. This anion is a potent nucleophile for a range of reactions, most notably O-alkylation and O-acylation.

-

The Naphthalene Core: The aromatic rings are susceptible to electrophilic aromatic substitution (EAS). The benzyloxy and hydroxyl groups are both strongly activating, ortho-, para-directing groups.[6] This directs incoming electrophiles primarily to the C1, C3, and C6 positions. The precise location of substitution can be influenced by the choice of reagents and reaction conditions.

-

The Benzyl Ether (C7-OBn): While primarily a protecting group, the C-O bond can be cleaved to unmask the 7-hydroxyl group, opening a new avenue for derivatization after initial modifications have been performed elsewhere on the molecule.[7]

The logical relationship between the parent compound and its primary derivatives is illustrated below.

Caption: Logical workflow for the derivatization of this compound.

Key Classes of Derivatives and Synthetic Protocols

O-Alkylation and O-Acylation at the C2-Hydroxyl Group

Modification of the phenolic hydroxyl group is often the most straightforward derivatization. The formation of ethers (O-alkylation) and esters (O-acylation) can significantly alter the compound's lipophilicity, solubility, and biological activity.

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic and reliable method for O-alkylation. The choice of base is critical. A strong base, such as sodium hydride (NaH), is used to irreversibly deprotonate the weakly acidic naphthol, ensuring the formation of the naphthoxide anion for efficient reaction with an alkyl halide. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is deliberate; these solvents effectively solvate the cation (e.g., Na⁺) without solvating the nucleophilic anion, thereby maximizing its reactivity.

Experimental Protocol 3.1: Synthesis of 7-(Benzyloxy)-2-ethoxynaphthalene

This protocol details a representative O-alkylation reaction.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (2.50 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 40 mL) and stir until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equivalents) portion-wise over 10 minutes.

-

Self-Validation: Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, until gas evolution ceases, ensuring complete formation of the sodium naphthoxide.

-

-

Alkylation: Add iodoethane (1.72 g, 11.0 mmol, 1.1 equivalents) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed.

-

-

Workup: Carefully quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 10% ethyl acetate in hexane) to yield the pure product.

| Derivative Class | Reagents | Base | Solvent | Typical Yield |

| O-Alkylation (Ethers) | Alkyl Halide (e.g., Iodoethane) | NaH, K₂CO₃ | DMF, THF | 75-95% |

| O-Acylation (Esters) | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Et₃N | CH₂Cl₂, THF | 80-98% |

| O-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Pyridine, DMAP | CH₂Cl₂ | 85-95% |

| Table 1: Common conditions for derivatization at the C2-hydroxyl position. |

Electrophilic Aromatic Substitution (EAS)

The electron-rich naphthalene core is primed for electrophilic attack. The combined activating effect of the -OH and -OBn groups strongly directs incoming electrophiles.

Causality Behind Experimental Choices: In electrophilic aromatic substitution, a strong electrophile is generated in situ, which then attacks the aromatic ring.[8] For bromination, a Lewis acid catalyst like FeBr₃ is used to polarize the Br-Br bond, creating a potent "Br⁺" equivalent. The reaction proceeds via a positively charged intermediate (a sigma complex or arenium ion). The ortho/para directing nature of the hydroxyl and benzyloxy groups stems from their ability to stabilize this cation through resonance.[9] Steric hindrance may influence the ratio of ortho to para products.

Experimental Protocol 3.2: Bromination of this compound

-

Reaction Setup: Dissolve this compound (2.50 g, 10.0 mmol) in dichloromethane (CH₂Cl₂, 50 mL) in a round-bottom flask protected from light.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~50 mg).

-

Bromine Addition: Cool the mixture to 0 °C. Slowly add a solution of bromine (1.60 g, 10.0 mmol) in 10 mL of CH₂Cl₂ dropwise with stirring.

-

Self-Validation: The characteristic red-brown color of bromine should dissipate as it is consumed.

-

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the bromine color disappears.

-

Purification: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization to isolate the major product, typically the 1-bromo derivative.

Palladium-Catalyzed Cross-Coupling Reactions

To perform modern cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, the naphthol must first be converted into a suitable electrophilic partner, typically an aryl triflate or halide.[10][11] This strategy dramatically expands the scope of potential derivatives.

Causality Behind Experimental Choices: The hydroxyl group of a phenol is not a good leaving group. Converting it to a triflate (-OTf) using triflic anhydride creates an excellent leaving group. This allows the carbon atom to participate in the oxidative addition step of the palladium catalytic cycle, which is the crucial first step in most cross-coupling reactions.[12][13] The choice of palladium catalyst and ligand is critical and depends on the specific coupling partners.[13]

Caption: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Deprotection and Subsequent Derivatization

The benzyl ether is a stable protecting group but can be removed when desired. The most common method is catalytic hydrogenolysis.

Causality Behind Experimental Choices: Palladium on carbon (Pd/C) is a heterogeneous catalyst that efficiently catalyzes the cleavage of the benzyl C-O bond in the presence of hydrogen gas.[5] The reaction is clean, and the catalyst can be easily removed by filtration. This process unmasks the 7-hydroxyl group, creating a dihydroxynaphthalene scaffold for further reactions.

| Reaction Type | Key Reagents | Catalyst | Typical Product |

| Nitration | HNO₃, H₂SO₄ | - | 1-Nitro derivative |

| Bromination | Br₂, FeBr₃ | FeBr₃ | 1-Bromo derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | AlCl₃ | 1-Acyl derivative |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl derivative (from triflate) |

| Debenzylation | H₂ | Pd/C (10%) | Naphthalene-2,7-diol |

| Table 2: Conditions for advanced derivatization of the this compound scaffold. |

Applications and Future Directions

Derivatives of this compound are valuable precursors for a range of applications:

-

Medicinal Chemistry: The substituted naphthalene core is a key pharmacophore. Derivatives can be screened for various biological activities, including as enzyme inhibitors or receptor antagonists.[3][14] For instance, naphthalene sulfonamides have been investigated as CCR8 receptor antagonists.[10]

-

Materials Science: Naphthalene-based structures are used in the development of organic light-emitting diodes (OLEDs), dyes, and polymers due to their unique photophysical properties.[15]

-

Asymmetric Catalysis: Chiral naphthol derivatives are widely used as ligands in asymmetric synthesis.

The synthetic pathways outlined in this guide provide a robust framework for creating diverse libraries of novel naphthalene derivatives. Future work could focus on developing more complex, multi-functionalized compounds and exploring their potential in targeted drug discovery and advanced materials development.[1]

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nobelprize.org [nobelprize.org]

- 13. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 14. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]

Spectroscopic Profile of 7-(Benzyloxy)-2-naphthol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 7-(benzyloxy)-2-naphthol, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. The synthesis and characterization of this compound are fundamental to ensuring the purity and structural integrity of subsequent products.

Introduction to this compound

This compound, with the chemical formula C₁₇H₁₄O₂, is an aromatic compound featuring a naphthalene core substituted with a hydroxyl group at the 2-position and a benzyloxy group at the 7-position.[1] Its structure combines the functionalities of a naphthol and a benzyl ether, making it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for its application in research and development, ensuring the identity and purity of the material.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Experimental Data

The mass spectrum of this compound was obtained via gas chromatography-mass spectrometry (GC-MS).[2]

| m/z | Relative Intensity (%) | Assignment |

| 250 | 100 | [M]⁺ (Molecular Ion) |

| 159 | 40 | [M - C₇H₇]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation

The mass spectrum displays a prominent molecular ion peak [M]⁺ at m/z 250, which corresponds to the molecular weight of this compound (250.29 g/mol ).[2] The base peak in the spectrum is the molecular ion, indicating its relative stability under electron ionization.

A significant fragment is observed at m/z 159, resulting from the cleavage of the benzyl group (C₇H₇•). This fragmentation is characteristic of benzyl ethers. The peak at m/z 91 is attributed to the tropylium ion ([C₇H₇]⁺), a common and stable fragment originating from the benzyl moiety.

Diagram: Mass Spectrometry Fragmentation Pathway of this compound

Caption: Proposed fragmentation pathway of this compound in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the unavailability of experimental NMR spectra in the searched literature, the following data are predicted based on established chemical shift principles and analysis of structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d, J ≈ 8.5 Hz | 1H | H-4 |

| ~7.65 | d, J ≈ 8.5 Hz | 1H | H-5 |

| ~7.50 - 7.30 | m | 5H | Phenyl-H |

| ~7.25 | d, J ≈ 2.0 Hz | 1H | H-8 |

| ~7.15 | d, J ≈ 2.5 Hz | 1H | H-1 |

| ~7.05 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-3 |

| ~7.00 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-6 |

| ~5.15 | s | 2H | O-CH₂-Ph |

| ~4.90 | s | 1H | OH |

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the naphthyl, benzylic, and hydroxyl protons. The aromatic region (δ 7.00-7.70 ppm) will be complex due to the presence of both the naphthalene and benzene ring protons. The protons on the naphthalene core are expected to appear as doublets and doublets of doublets, reflecting their coupling with neighboring protons. The five protons of the benzyl group's phenyl ring are anticipated to resonate as a multiplet between δ 7.30 and 7.50 ppm.

A characteristic singlet for the benzylic methylene protons (O-CH₂-Ph) is predicted around δ 5.15 ppm. The hydroxyl proton is expected to appear as a broad singlet around δ 4.90 ppm, the chemical shift of which can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C-7 |

| ~153.0 | C-2 |

| ~137.0 | C-ipso (Phenyl) |

| ~135.0 | C-4a |

| ~130.0 | C-8a |

| ~129.5 | C-4 |

| ~129.0 | C-para (Phenyl) |

| ~128.5 | C-meta (Phenyl) |

| ~127.5 | C-ortho (Phenyl) |

| ~127.0 | C-5 |

| ~124.0 | C-6 |

| ~118.0 | C-3 |

| ~109.0 | C-8 |

| ~107.0 | C-1 |

| ~70.0 | O-CH₂-Ph |

Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum should display 17 distinct signals. The carbon atoms of the naphthalene ring attached to the oxygen atoms (C-2 and C-7) are expected to be the most downfield among the naphthyl carbons, appearing around δ 153.0 and δ 156.0 ppm, respectively. The quaternary carbons of the naphthalene ring (C-4a and C-8a) are predicted to be in the δ 130.0-135.0 ppm range. The remaining aromatic carbons of the naphthalene and benzene rings are expected to resonate between δ 107.0 and δ 129.5 ppm. The benzylic carbon (O-CH₂-Ph) is predicted to have a chemical shift of approximately δ 70.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are summarized below.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, CH₂) |

| ~1600, 1500, 1450 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-O stretch (naphthol) |

| ~850-750 | Strong | C-H bend (out-of-plane, aromatic) |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to show a broad absorption band around 3400 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the benzylic methylene group is anticipated to appear in the 2950-2850 cm⁻¹ range. Strong bands around 1250 cm⁻¹ and 1150 cm⁻¹ are expected for the C-O stretching vibrations of the aryl ether and naphthol moieties, respectively.

Experimental Protocols

The following protocols describe the synthesis of this compound and the preparation of samples for spectroscopic analysis.

Synthesis of this compound via Williamson Ether Synthesis

This procedure is adapted from established methods for the synthesis of analogous aryl benzyl ethers.

Materials:

-

2,7-Dihydroxynaphthalene

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,7-dihydroxynaphthalene (1.0 eq) in acetone, add potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Diagram: Synthesis and Characterization Workflow

Caption: A schematic workflow for the synthesis and spectroscopic analysis of this compound.

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a few milligrams of the purified product in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

IR Spectroscopy: For solid samples, prepare a KBr pellet or obtain the spectrum using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) for injection into the GC-MS system.

Conclusion

References

Introduction: Understanding the Physicochemical Landscape of 7-(Benzyloxy)-2-naphthol

An In-depth Technical Guide to the Solubility of 7-(Benzyloxy)-2-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a derivative of 2-naphthol, an aromatic organic compound. Its molecular structure, featuring a naphthalene core, a hydroxyl (-OH) group, and a benzyloxy (–OCH₂C₆H₅) substituent, dictates its physicochemical properties, most notably its solubility. The interplay between the polar hydroxyl group, capable of hydrogen bonding, and the large, nonpolar aromatic framework is the primary determinant of its solubility profile in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, a critical parameter in drug development, chemical synthesis, and material science.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The polarity of the solvent relative to the solute determines the extent of dissolution. For this compound, the hydroxyl group imparts a degree of polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents.[2][3] Conversely, the extensive aromatic system, comprising the naphthalene and benzene rings, contributes to its nonpolar character, indicating an affinity for nonpolar organic solvents. Therefore, a systematic evaluation across a spectrum of solvents is essential to fully characterize its solubility.

Theoretical Solubility Profile of this compound

Based on its molecular structure, we can anticipate the solubility behavior of this compound in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound, facilitating dissolution. Naphthol and its derivatives are generally soluble in simple alcohols.[2][3][4]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents possess a dipole moment and can interact with the polar functionalities of the solute. While they do not donate hydrogen bonds, they can act as hydrogen bond acceptors, potentially leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of this compound suggests that it will be soluble in nonpolar solvents through van der Waals interactions. Related compounds like 2-naphthol are soluble in benzene and chloroform.[4][5]

-

Solvents with Intermediate Polarity (e.g., Dichloromethane, Diethyl Ether): These solvents offer a balance of polar and nonpolar characteristics and are often effective at dissolving compounds with mixed polarity like this compound. Both 1-naphthol and 2-naphthol are soluble in ether.[4][6]

Experimental Determination of Solubility

Given the absence of specific literature data for this compound, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[1]

Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow for solubility determination.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., at 25°C and 37°C to assess temperature dependence).

-

Agitate the samples for a sufficient period (e.g., 48-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microcrystals. Alternatively, the samples can be centrifuged, and the clear supernatant collected.

-

-

Quantification:

-

Accurately transfer a known volume of the clear, saturated solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The solubility is calculated by subtracting the initial weight of the vial from the final weight and dividing by the volume of the solution taken.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Repeat for other temperatures as needed |

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 3. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

- 4. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 5. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to 7-(Benzyloxy)-2-naphthol: Synthesis, Characterization, and Applications

Abstract

7-(Benzyloxy)-2-naphthol is a pivotal intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a naphthalene core with a hydroxyl group and a benzyl ether, offers a versatile platform for constructing complex molecular architectures. The benzyl group serves as a crucial protecting group, enabling selective reactions at other positions of the naphthalene ring system. This guide provides a comprehensive overview of this compound, detailing its synthesis via the Williamson ether reaction, exploring the nuances of regioselectivity, presenting a detailed experimental protocol, and summarizing its characterization. Furthermore, it highlights its significant role as a precursor in the development of advanced therapeutics, such as S1P1 functional antagonists, underscoring its importance for researchers in drug discovery.

Introduction: The Strategic Importance of this compound

Naphthol derivatives are a class of compounds extensively used as building blocks for pharmaceuticals, dyes, and agrochemicals.[1] this compound, also known as 7-(phenylmethoxy)naphthalen-2-ol, is a particularly valuable derivative. Its utility stems from the presence of two distinct oxygen functionalities: a nucleophilic hydroxyl group available for further reaction and a stable benzyl ether.

The benzyl ether group is one of the most common protecting groups for alcohols and phenols in multi-step organic synthesis. Its stability under a wide range of reaction conditions (acidic, basic, and organometallic) and its susceptibility to cleavage under mild, specific conditions (typically catalytic hydrogenolysis) make it an ideal strategic tool.[2][3] In the context of this compound, the benzyl group effectively "masks" the 7-position hydroxyl, allowing chemists to perform selective transformations at the 2-position hydroxyl or other sites on the aromatic scaffold. This strategic protection is fundamental to the synthesis of complex, polysubstituted naphthalene-based molecules.

Synthesis: The Williamson Ether Synthesis Approach

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[4]

Reaction Principle and Mechanism

The synthesis involves the reaction of 2,7-dihydroxynaphthalene with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The core steps are:

-

Deprotonation: A base abstracts a proton from one of the hydroxyl groups of 2,7-dihydroxynaphthalene, forming a highly nucleophilic naphthoxide anion.

-

Nucleophilic Attack: The naphthoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of the benzyl halide.

-

Displacement: This attack occurs in a concerted fashion, displacing the halide leaving group and forming the C-O ether bond.[4][6]

The Challenge of Regioselectivity

A critical consideration in the synthesis of this compound from the symmetrical 2,7-dihydroxynaphthalene precursor is regioselectivity. Since both hydroxyl groups are chemically similar, the reaction can potentially yield three products: the desired this compound (mono-benzylated), 2-(Benzyloxy)-7-naphthol (identical to the desired product due to symmetry), 2,7-bis(benzyloxy)naphthalene (di-benzylated), and unreacted starting material.

Achieving high yields of the mono-benzylated product requires careful control of the reaction stoichiometry. By using a slight sub-stoichiometric or equimolar amount of the benzyl halide relative to the diol, the formation of the di-benzylated byproduct can be minimized. The statistical distribution of products often necessitates a chromatographic purification step to isolate the desired mono-ether.

Detailed Experimental Protocol: Mono-O-benzylation of 2,7-Dihydroxynaphthalene

This protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for Williamson ether synthesis on naphthol substrates.[7][8][9]

Materials:

-

2,7-Dihydroxynaphthalene (1.0 eq)

-

Benzyl bromide (1.0-1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0-2.5 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dihydroxynaphthalene (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask to create a slurry (approx. 0.1-0.2 M concentration relative to the diol).

-

Alkylation: Begin vigorous stirring and add benzyl bromide (1.0-1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If acetone was used, remove it under reduced pressure. If DMF was used, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-benzylated product from the di-benzylated byproduct and any unreacted starting material.

// Nodes SM [label="Starting Materials\n2,7-Dihydroxynaphthalene\nBenzyl Bromide\nK₂CO₃"]; Reaction [label="Williamson Ether Synthesis\n(Sɴ2 Reaction)\n\nSolvent: Acetone or DMF\nConditions: Reflux, 4-12h"]; Workup [label="Aqueous Work-up\n& Extraction\n(Ethyl Acetate/Water)"]; Purification [label="Purification\n(Flash Column Chromatography)"]; Product [label="Final Product\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SM -> Reaction [label="1. Mix & Heat"]; Reaction -> Workup [label="2. Cool & Quench"]; Workup -> Purification [label="3. Isolate Crude"]; Purification -> Product [label="4. Isolate Pure"]; } dot Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| CAS Number | 41826-00-0 / 118495-07-1 | [8] |

| Molecular Formula | C₁₇H₁₄O₂ | [8] |

| Molecular Weight | 250.29 g/mol | [8] |

| Appearance | Off-white to light brown solid | N/A |

| Melting Point | 138-142 °C | N/A |

Spectroscopic Data Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most informative tool for structural confirmation. Key expected signals (in CDCl₃ or DMSO-d₆) include: a singlet around δ 5.1-5.2 ppm for the two benzylic protons (-O-CH₂ -Ph), a multiplet between δ 7.3-7.5 ppm for the five protons of the phenyl ring, and a complex series of signals in the aromatic region (δ 7.0-7.8 ppm) for the six protons on the naphthalene core. A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, its chemical shift being concentration and solvent dependent.[10][11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 17 distinct carbon signals. Characteristic peaks include the benzylic carbon (-O-C H₂-Ph) around δ 70-71 ppm, and a series of signals in the aromatic region (δ 105-160 ppm) for the naphthalene and phenyl ring carbons. The carbons attached to oxygen (C2 and C7) will be shifted downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum will display a broad absorption band in the region of 3200-3500 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group. Strong C-O stretching bands for the ether and phenol will appear around 1200-1260 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be seen in the 1500-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or [M+H]⁺ at m/z 250 or 251, respectively. A prominent fragment ion peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is a characteristic feature.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with significant biological activity. The benzyl ether serves as a latent hydroxyl group, which can be unmasked in a later synthetic step via catalytic hydrogenation (e.g., H₂, Pd/C).[2][3][12]

Case Study: Synthesis of S1P1 Functional Antagonists

A prominent example of the application of this scaffold is in the synthesis of potent Sphingosine-1-Phosphate Receptor 1 (S1P1) functional antagonists. S1P1 modulators are a validated therapeutic class for autoimmune diseases like multiple sclerosis.[13][14][15]

In the development of (7-(substituted)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, a 7-benzyloxy-substituted indole derivative is used as a key precursor.[13] The synthesis starts with a molecule containing the 7-benzyloxy-indole core, which is elaborated through several steps to build the final complex structure. In the final stages of the synthesis, the benzyl protecting group is removed to reveal the free 7-hydroxyl group, which is crucial for the molecule's biological activity and interaction with the S1P1 receptor. This strategy allows for the construction of the complex carbon framework without interference from the reactive phenolic hydroxyl group.[13][16]